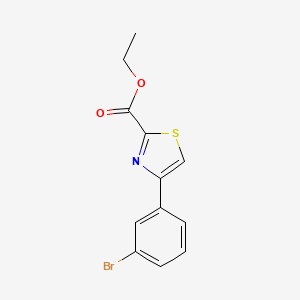

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Descripción general

Descripción

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles with different functional groups on the phenyl ring.

Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.

Coupling Reactions: Biaryl derivatives are the major products formed in coupling reactions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate has been investigated for its potential anticancer properties. Several studies have highlighted its efficacy against various cancer cell lines:

- Mechanism of Action : The compound exhibits cytotoxic effects through apoptosis induction in cancer cells. The presence of the thiazole moiety is critical for its activity, as it enhances interactions with cellular targets involved in cancer progression .

-

Case Studies :

- In a study by Evren et al. (2019), thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells, demonstrating significant selectivity and activity with IC50 values indicating strong anticancer potential .

- Zhang et al. (2018) reported that phenylthiazole derivatives, including this compound, showed promising anti-proliferative activity across multiple cancer cell lines (HT29, A549, HeLa), with some derivatives achieving IC50 values as low as 2.01 µM .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity:

- Efficacy in Seizure Models : Certain thiazole derivatives have shown protective effects in electroshock seizure tests. For instance, derivatives containing electron-withdrawing groups like bromine have been linked to enhanced anticonvulsant properties .

- Research Findings : In a comparative study, compounds similar to this compound were assessed for their ability to prevent seizures induced by pentylenetetrazol (PTZ), demonstrating significant efficacy and suggesting a potential therapeutic role in epilepsy management .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

- In Vitro Studies : Research indicates that thiazole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of the thiazole ring plays a crucial role in enhancing the antimicrobial effects .

- Case Studies : A study highlighted the synthesis of novel thiazole derivatives which were tested against Mycobacterium tuberculosis, showing significant inhibitory effects with minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Key Modifications : Substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups like bromine enhance anticancer and anticonvulsant activities, while certain functional groups can improve selectivity and potency against specific cancer cell lines .

Summary of Applications

Mecanismo De Acción

The mechanism of action of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate: Similar structure but with the bromine atom in the para position.

Ethyl 4-(3-chlorophenyl)-1,3-thiazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 4-(3-methylphenyl)-1,3-thiazole-2-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and biological activity compared to its analogs .

Actividad Biológica

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry, supported by various research findings and case studies.

This compound is synthesized through reactions involving 3-bromophenacyl chloride and ethyl thiazole-2-carboxylate. The compound exhibits a thiazole ring structure, which is crucial for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

| Candida albicans | 1.5 | Fungicidal |

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could offer protective effects against oxidative stress. This aspect is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .

Antitumor Activity

This compound has shown promise in preliminary antitumor studies. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action includes the inhibition of cell proliferation through cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the brominated phenyl group in enhancing the biological activity of this compound. Modifications to this group significantly influence its efficacy against targeted diseases. For instance, para-halogen substitutions have been shown to improve anticonvulsant activity in related thiazole derivatives .

Case Studies

- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, this compound was compared with known antibiotics. The results indicated that it exhibited superior antimicrobial effects with lower MIC values than standard treatments .

- Anticancer Activity : A specific case study focused on its effect on human leukemia cells demonstrated that this compound induced significant cytotoxicity at concentrations lower than those required for conventional chemotherapeutics .

Propiedades

IUPAC Name |

ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWDLNQDIXUKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429067 | |

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871673-11-9 | |

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.